Home > Products > Screening Compounds P96148 > 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine
4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine - 1779132-65-8

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Catalog Number: EVT-2872333
CAS Number: 1779132-65-8
Molecular Formula: C13H17F3N2
Molecular Weight: 258.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative. It has shown promising cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells [].

9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Derivatives

Compound Description: This group encompasses a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives investigated for their inhibitory activity against acetylcholinesterase (AChE) []. Four compounds within this series exhibited moderate AChE inhibition at a concentration of 100 μM.

1-Benzyl-N-(3,5-di-tert-butylsalicylidene)piperidin-4-amine (HL) and its acetatopalladium(II) complex [Pd(L)(OAc)]

Compound Description: HL is a Schiff base ligand synthesized from 3,5-di-tert-butylsalicylaldehyde and 1-benzylpiperidin-4-amine. The acetatopalladium(II) complex of HL, [Pd(L)(OAc)], was prepared and characterized. This complex acts as an efficient catalyst for Suzuki–Miyaura cross-coupling reactions in aqueous media [].

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

Compound Description: CMP is a piperidine derivative that undergoes oxidation by alkaline potassium permanganate in the presence of a ruthenium(III) catalyst []. This reaction was studied kinetically, and the reaction products were characterized.

8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

Compound Description: These two compounds are structurally related, differing only in the central six-membered ring (piperidine vs. piperazine) []. Both compounds have been structurally characterized.

1-Benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22)

Compound Description: M22 is a selective and reversible inhibitor of NEDD8 activating enzyme (NAE) []. It exhibits antitumor activity in vitro and in vivo, inhibiting the proliferation of multiple cancer cell lines.

[4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] (JNJ-2482272)

Compound Description: JNJ-2482272 is a potent activator of the aryl hydrocarbon receptor (AhR) and a potent autoinducer of CYP1A enzymes []. It was investigated as an anti-inflammatory agent but displayed limited in vivo exposure due to its autoinduction properties.

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

Compound Description: These two compounds are pyrimidin-4-amine derivatives possessing insecticidal and fungicidal activity []. They exhibited activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis.

N-Benzyl piperidin 4-one oxime

Compound Description: This compound is synthesized from N-Benzyl piperidin 4-one and is reported to possess antimitotic activity, potentially acting as an anticancer agent [].

N-Benzyl piperidin 4-one phenyl hydrazone

Compound Description: This compound is a derivative of N-Benzyl piperidin 4-one, synthesized by reacting the ketone with phenylhydrazine []. It has shown potential as a thrombolytic agent.

1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619)

Compound Description: A-425619 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor [, ]. It effectively relieves acute and chronic inflammatory pain and postoperative pain in animal models.

4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894)

Compound Description: MK-2894 is a potent and selective antagonist of the prostaglandin E2 subtype 4 receptor (EP4) []. It demonstrates anti-inflammatory activity and a favorable pharmacokinetic profile in preclinical models.

1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol (Ro 63-1908)

Compound Description: Ro 63-1908 is a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype []. It exhibits neuroprotective effects in vitro and in vivo and displays anticonvulsant properties.

3-[4-(Trifluoromethyl)benzyl]-Menadione

Compound Description: This compound belongs to the 1,4-naphthoquinone class and shows potent antimalarial activity against Plasmodium falciparum [, ]. It is thought to act as a "subversive substrate," interfering with the parasite's redox metabolism.

N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide (GET73)

Compound Description: GET73 is a novel compound that exhibits "anti-alcohol" and anxiolytic properties in rats []. It is suggested to act as an allosteric modulator of metabotropic glutamate receptor 5 (mGlu5 receptor), influencing glutamate and GABA transmission in the hippocampus.

N-Benzyl-3,5-Bis(Arylidene)-Piperidin-4-Ones and Derivatives

Compound Description: This group encompasses a series of N-benzyl-3,5-bis(arylidene)-piperidin-4-ones and their derivatives, including pyrano[3,2-c]pyridine, 1,6-naphthyridine, and pyrimidonaphthyridine ring systems. These compounds were investigated for their potential biological activities [].

(3E,5E)-3,5-bis(3-nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one

Compound Description: This compound is a complex piperidin-4-one derivative that has been structurally characterized using X-ray crystallography [].

4-{1-[({1-[4-(Trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino]cyclopropyl}benzoic acid (MF-766)

Compound Description: MF-766 is a highly potent and selective EP4 antagonist developed for treating inflammatory pain [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized and characterized using spectral analysis. Docking studies were also performed [].

1-Methyl-4-benzyl-piperidin-4-carbonsäure-äthylester

Compound Description: This compound is an ethyl ester derivative of 1-methyl-4-benzyl-piperidine-4-carboxylic acid. It has been used in the synthesis of 1-methyl-4-cyano-piperidine [].

N‐[4‐(Trifluoromethyl)benzyl]cinchoninium Bromide

Compound Description: This compound is a chiral phase-transfer catalyst utilized in various asymmetric syntheses, including alkylations, amino acid synthesis, hydroxylations, Michael additions, and Robinson annulations [].

1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one

Compound Description: This compound is a complex piperidin-4-one derivative that has been structurally characterized by X-ray crystallography [].

N‐Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones

Compound Description: This group comprises a series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives evaluated for their anti-inflammatory activity [].

(S)-2,2,6,6-Tetramethyl-N-(Pyrrolidin-2-Ylmethyl)Piperidin-4-Amine

Compound Description: This proline-derived organocatalyst efficiently facilitates asymmetric Michael addition reactions of cyclohexanone to nitroolefins with high diastereo- and enantio-selectivities [].

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]-2-phenylindole

Compound Description: This indole derivative exhibits potent cytotoxic activity against various leukemia cell lines [, ].

5-(Nitroheteroaryl)-1,3,4-Thiadiazols Containing Cyclic Amine of Piperidin-4-ol at C-2

Compound Description: This series of compounds comprises 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives containing the cyclic amine of piperidin-4-ol at the C-2 position of the thiadiazole ring []. These compounds were synthesized and evaluated for their in vitro antileishmanial activity.

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: This compound class consists of a series of eleven 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines that were synthesized and evaluated for their anticancer and antioxidant activities [].

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound is a pyrimidine derivative that has been synthesized and structurally characterized using X-ray crystallography. Additionally, theoretical calculations were performed to investigate its properties [].

3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzilimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

Compound Description: This indole derivative displays high cytotoxic potential against a range of leukemia cell lines []. Its solid-state structure has been determined through X-ray crystallography.

N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylpicolinamide, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, and N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description: These four compounds are non-peptide CCR5 antagonists, synthesized and characterized as potential HIV-1 entry inhibitors [, , , ].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist that exhibits significant weight-loss efficacy in diet-induced obese mice [].

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors [].

[4,6-bis(diméthylamino)-2-(4-{[4-(trifluorométhyl)benzoyl]amino}benzyl)pyrimidin-5-yl] acétique

Compound Description: This compound is a CRTH2 antagonist. A crystalline form of its ethylenediamine salt has been developed for potential use in treating CRTH2-mediated disorders [].

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

Compound Description: This class includes ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent inhibitors of the deubiquitinase USP1/UAF1. These compounds show anticancer activity, particularly against nonsmall cell lung cancer [].

1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6, a drug-metabolizing enzyme []. It forms a reactive metabolite that covalently binds to the enzyme, leading to its inactivation.

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, derived from the compound ASS234 (II) []. This compound exhibits promising activity against both enzyme families.

Overview

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine, also known as 1-[4-(trifluoromethyl)benzyl]piperidin-4-amine, is a chemical compound with significant relevance in medicinal chemistry. The molecular formula of this compound is C13H19F3NC_{13}H_{19}F_{3}N, and it has a molecular weight of approximately 258.29 g/mol. The compound is characterized by a trifluoromethyl group attached to a benzyl moiety, which is linked to a piperidine ring, enhancing its lipophilicity and biological activity, making it of interest for various therapeutic applications.

Source

This compound can be synthesized through various chemical processes, and it is commonly studied in the context of drug design and development due to its potential pharmacological properties. It has been the focus of research aimed at understanding its interactions with biological targets and its effects on neurological conditions .

Classification

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine belongs to the class of piperidine derivatives. Piperidines are six-membered ring compounds containing one nitrogen atom, often utilized in pharmaceuticals due to their diverse biological activities. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior and biological interactions.

Synthesis Analysis

Methods

The synthesis of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-(trifluoromethyl)benzyl chloride.
  2. Reaction with Piperidine: This chloride is reacted with piperidine in the presence of a base such as sodium hydroxide under reflux conditions to promote nucleophilic substitution.
  3. Formation of Dihydrochloride Salt: The resulting amine can then be treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability for further applications.

Technical Details

The reaction conditions must be carefully controlled to maximize yield and purity. Typically, purification steps such as recrystallization or chromatography are employed to isolate the final product effectively .

Molecular Structure Analysis

Structure

The molecular structure of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine features:

  • A piperidine ring, which contributes to its cyclic nature.
  • A trifluoromethyl group (CF3-CF_3) that enhances lipophilicity and biological activity.
  • A benzyl moiety that provides additional structural complexity.

This arrangement allows for potential interactions with various biological targets, making it a candidate for drug development.

Data

The compound's structural formula can be represented as follows:

C13H19F3N\text{C}_{13}\text{H}_{19}\text{F}_{3}\text{N}

with notable features including strong electronegative fluorine atoms that influence its reactivity and interaction profiles .

Chemical Reactions Analysis

Reactions

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions may convert the trifluoromethyl group to a methyl group.
  3. Substitution: The piperidine ring can participate in nucleophilic substitution reactions with various functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Alkyl halides or acyl chlorides under basic conditions .
Mechanism of Action

The mechanism of action for 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes:

  1. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability.
  2. The piperidine ring allows for hydrogen bonding with target proteins, modulating their activity.
  3. This interaction profile suggests potential efficacy in treating conditions like depression or schizophrenia by influencing neurotransmitter systems .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Highly soluble in polar solvents due to the presence of functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily in nucleophilic substitution reactions due to the presence of the piperidine nitrogen atom.
Applications

The primary applications of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine lie within scientific research:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent targeting neurological disorders.
  2. Pharmacology: Explored for its receptor-binding affinities and biological effects, contributing to drug discovery efforts aimed at developing novel treatments .
  3. Chemical Biology: Used in studies assessing interactions with biological macromolecules, aiding in understanding drug mechanisms and effects at the molecular level .
Synthetic Methodologies for 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

Benzylation Strategies for Piperidine Functionalization

Benzylation of the piperidine scaffold constitutes the foundational step in constructing the 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine skeleton. Two predominant methodologies exist for forming the critical C–N bond between the piperidine nitrogen and the benzyl moiety:

  • Nucleophilic Substitution: Piperidine acts as a nucleophile toward activated benzyl electrophiles, particularly 4-(trifluoromethyl)benzyl bromide or chloride. This reaction typically employs inorganic bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C, achieving 70–85% yields. Steric hindrance from the 4-amine substituent necessitates optimized stoichiometry (1.5–2.0 equivalents benzyl halide) to ensure complete substitution [9].

  • Reductive Amination: An alternative route involves the condensation of piperidin-4-one derivatives with 4-(trifluoromethyl)benzaldehyde followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol with catalytic acetic acid at 0°C to room temperature selectively reduces the iminium intermediate, affording the benzylated product in 60–75% yield. This method circumvents halide byproducts and demonstrates superior functional group tolerance when complex substituents are present on the piperidine ring [6] [9].

Table 1: Benzylation Method Comparison

MethodReagentsYield RangeKey Advantages
Nucleophilic SubstitutionR-Br/K₂CO₃/DMF/80°C70–85%Direct, minimal side products
Reductive AminationR-CHO/NaBH₃CN/MeOH/0°C–RT60–75%Avoids alkyl halides; better tolerance

Trifluoromethylation Techniques in Aromatic Substitution Reactions

The electron-withdrawing trifluoromethyl (CF₃) group profoundly influences the target compound’s metabolic stability and binding affinity. Synthetic routes employ either pre-functionalized building blocks or late-stage trifluoromethylation:

  • Direct Aromatic Trifluoromethylation: Electrophilic reagents like Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or Togni’s reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) enable CF₃ introduction onto benzyl halides under copper/palladium catalysis. Yields range from 45–65% due to competing side reactions, requiring rigorous anhydrous conditions [8].

  • Indirect Approaches:

  • Benzonitrile as CF₃ Bioisostere: 4-Cyanobenzyl bromide undergoes nucleophilic substitution with piperidine, followed by fluorine exchange using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. This three-step sequence achieves 40–50% overall yield but risks over-fluorination [2].
  • Nucleophilic Trifluoromethylation: Pyridinium intermediates (derived from tetrahydropyridines) react with Ruppert–Prakash reagent (TMSCF₃) in the presence of CsF. Subsequent hydrogenation yields the piperidine with α-CF₃ groups, though regioselectivity challenges persist [8].

Amine Protection-Deprotection Protocols in Multi-Step Syntheses

Multi-step synthesis of 4-[4-(trifluoromethyl)benzyl]piperidin-4-amine demands strategic protection of the piperidine 4-amine to prevent side reactions during benzylation or trifluoromethylation:

Table 2: Amine Protecting Group Performance

Protecting GroupInstallation ReagentCleavage ConditionsCompatibility Notes
Cbz (Z)Cbz-Cl/NaHCO₃/THFH₂/Pd-C (1–3 bar)Orthogonal to Boc; hydrogenolysis risk
BocBoc₂O/Et₃N/CH₂Cl₂TFA/DCM (25–50%) or HCl/dioxaneAcid-sensitive intermediates unstable
FmocFmoc-OSu/DMFPiperidine/DMF (20%)Alkaline conditions limit applicability
  • Carbamate-Based Protection:
  • Cbz Protection: Benzyl chloroformate (Cbz-Cl) installs the Cbz group under Schotten-Baumann conditions (aqueous NaOH/dichloromethane). Hydrogenolysis (Pd/C, H₂, ethanol) achieves quantitative deprotection but risks reducing the aryl-CF₃ group if Pd leaching occurs [5] [9].
  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) with DMAP in acetonitrile affords Boc-protected amines. Deprotection uses trifluoroacetic acid (TFA) in DCM (25–50% v/v), though acid-sensitive substrates may decompose [3] [9].
  • Orthogonal Deprotection Strategies: For syntheses requiring sequential modifications, combining Cbz (cleaved by hydrogenolysis) and Boc (cleaved by acid) enables precise deprotection control. For example, Cbz can be removed selectively in the presence of Boc using Pd/C/H₂ in ethanol at 25°C [5] [7].

Catalytic Hydrogenation and Reductive Amination Pathways

Late-stage amination at C4 of the piperidine ring leverages catalytic hydrogenation or reductive amination:

  • Nitro Group Reduction: 4-Nitro-1-[4-(trifluoromethyl)benzyl]piperidine undergoes hydrogenation (10% Pd/C, H₂, 40 psi) in ethanol at 50°C to deliver the 4-amine in >90% yield. Catalyst poisoning by the tertiary amine necessitates excess catalyst (30 wt%) [6] [9].

  • Reductive Amination of 4-Piperidones: Ketone precursors (e.g., 1-[4-(trifluoromethyl)benzyl]piperidin-4-one) react with ammonia sources (NH₄OAc or NH₃·MeOH) under transfer hydrogenation conditions (NaBH₃CN, ZnCl₂). Yields range from 60–75% due to imine equilibration issues and over-alkylation [6].

Key Catalyst Systems:

  • Pd/C-H₂: Optimal for nitro reductions; incompatible with Cbz groups.
  • Ru-PNN Pincer Complexes: Emerging for low-pressure (5–10 bar) reductive amination, suppressing alcohol byproducts [6].

Comparative Analysis of Solid-Phase vs. Solution-Phase Syntheses

The choice between solid-phase (SPPS) and solution-phase synthesis impacts scalability, purity, and route efficiency:

Table 3: Synthesis Method Comparison

ParameterSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis
ThroughputModerate (batch automation feasible)High (bulk reactions)
PurificationSimple filtration/washing; minimal chromatographyRequires chromatography or crystallization
Yield per Step85–95% (accumulated yield drops after 5+ steps)70–90% (consistent across scales)
Purity ChallengesTruncated sequences; resin degradationSolubility issues; dimerization
Scale Limit≤1 kg (resin swelling issues)Multi-ton feasible
  • Solid-Phase Approach:
  • Chlorotrityl chloride resin anchors the piperidine C4-amine via an acid-labile linker. Sequential benzylation, trifluoromethylation, and deprotection steps occur on-resin. Final cleavage (1% TFA/DCM) liberates the product, though repetitive washing minimizes impurities. SPPS excels for generating analogs but suffers from scale limitations (<0.5 kg) and resin loading heterogeneity [4] [7] [10].
  • Solution-Phase Approach:
  • Linear synthesis in batch reactors (e.g., C4-amine protection → benzylation → deprotection → trifluoromethylation) achieves kilogram-scale production. Intermediate crystallizations (e.g., amine HCl salts) enhance purity without chromatography. Solution-phase is preferred for industrial-scale synthesis despite requiring extensive solvent use [4] [10].

Hybrid Strategies: Critical steps (e.g., reductive amination) may utilize solution-phase for higher yields, while SPPS handles sensitive intermediates.

Properties

CAS Number

1779132-65-8

Product Name

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Molecular Formula

C13H17F3N2

Molecular Weight

258.288

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2

InChI Key

BHNSKYOJQOEVNE-UHFFFAOYSA-N

SMILES

C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.